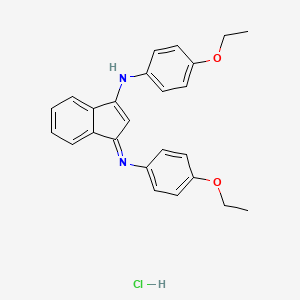

(1-(Aza(4-ethoxyphenyl)methylene)inden-3-yl)(4-ethoxyphenyl)amine hydrochloride

Descripción

This compound is a hydrochloride salt featuring a fused indenyl core substituted with an aza-methylene group linked to a 4-ethoxyphenyl moiety. The 4-ethoxyphenylamine group at position 3 further enhances its aromatic and electronic complexity. The ethoxy substituents (–OCH₂CH₃) contribute to hydrophobicity and influence intermolecular interactions, such as hydrogen bonding and π-π stacking.

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-3-(4-ethoxyphenyl)iminoinden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2.ClH/c1-3-28-20-13-9-18(10-14-20)26-24-17-25(23-8-6-5-7-22(23)24)27-19-11-15-21(16-12-19)29-4-2;/h5-17,26H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTNHUKHOZUKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=CC(=NC3=CC=C(C=C3)OCC)C4=CC=CC=C42.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

The compound (1-(Aza(4-ethoxyphenyl)methylene)inden-3-yl)(4-ethoxyphenyl)amine hydrochloride , also known by its chemical identifier CID 121233470, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and antiviral activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is , which indicates the presence of a complex structure that may contribute to its biological activity. The compound features an indene core with an azole and phenyl substituents, which are often associated with various pharmacological effects.

Antibacterial Activity

Recent studies have shown that derivatives of similar structures exhibit significant antibacterial properties. For instance, monomeric alkaloids with structural similarities to our compound have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 0.0195 | E. coli |

| Compound D | 0.0048 | Bacillus mycoides |

These findings suggest that modifications in the phenyl ring can enhance antibacterial efficacy, indicating that similar modifications in (1-(Aza(4-ethoxyphenyl)methylene)inden-3-yl)(4-ethoxyphenyl)amine hydrochloride may yield beneficial results.

Antifungal Activity

The compound's antifungal activity has also been investigated, with some derivatives showing promising results against common fungal strains. For example, compounds with similar structural features have exhibited antifungal properties with MIC values demonstrating effectiveness against Candida albicans and Fusarium oxysporum .

Table 2: Antifungal Activity of Related Compounds

| Compound | MIC (µM) | Target Fungi |

|---|---|---|

| Compound E | 16.69 | C. albicans |

| Compound F | 56.74 | F. oxysporum |

These results indicate the potential of (1-(Aza(4-ethoxyphenyl)methylene)inden-3-yl)(4-ethoxyphenyl)amine hydrochloride as an antifungal agent, warranting further investigation into its efficacy and mechanisms of action.

Case Study: Antiviral Mechanism

In a study involving structurally similar nucleoside analogs, compounds were shown to inhibit HCV NS5B polymerase effectively, correlating enzyme inhibition with antiviral potency . This suggests that (1-(Aza(4-ethoxyphenyl)methylene)inden-3-yl)(4-ethoxyphenyl)amine hydrochloride may possess similar mechanisms worth exploring.

Comparación Con Compuestos Similares

Structural Analogues with 4-Ethoxyphenyl Substituents

Compounds containing 4-ethoxyphenyl groups exhibit diverse pharmacological and material properties. Key analogs include β-lactams, benzimidazoles, and amine derivatives:

Key Observations:

- Core Structure : The target compound’s indenyl-aza-methylene framework distinguishes it from β-lactams (e.g., 8k) and benzimidazoles (e.g., etometazen). This structural difference likely impacts electronic properties and binding interactions .

- Substituent Effects: Dual 4-ethoxyphenyl groups in the target compound may enhance lipophilicity compared to mono-substituted analogs like 8k or etometazen. Hydrochloride salt formation improves aqueous solubility relative to free bases .

- Synthetic Yields : High yields (84–95%) for β-lactams () suggest robust synthetic routes for ethoxyphenyl-containing heterocycles, which could inform optimization strategies for the target compound .

Physicochemical and Spectroscopic Comparisons

Melting Points:

- β-lactam derivatives (e.g., 8k: 186–188°C) exhibit higher melting points than benzimidazoles or simple amines, likely due to stronger intermolecular forces (e.g., dipole-dipole interactions in β-lactams) .

- The target compound’s melting point is unreported, but its aromaticity and salt form may elevate it relative to non-ionic analogs.

Spectroscopic Data:

- IR Spectroscopy : β-lactams (e.g., 8k) show characteristic C=O stretches near 1750 cm⁻¹, absent in the target compound. The aza-methylene group may instead exhibit C=N stretches near 1650 cm⁻¹ .

- NMR : The 4-ethoxyphenyl group in analogs like 8k displays distinct aromatic protons (δ 6.8–7.4 ppm) and ethoxy CH₃ signals (δ 1.3–1.5 ppm), which would align with the target compound’s NMR profile .

Functional and Pharmacological Implications

- β-Lactams (e.g., 8k): Known for antimicrobial activity via penicillin-binding protein inhibition. The ethoxyphenyl group may modulate membrane permeability .

- Benzimidazoles (e.g., etometazen) : Often exhibit analgesic or antiparasitic effects. The 4-ethoxyphenyl group may enhance CNS penetration .

Q & A

Q. What are the optimal synthetic routes for preparing (1-(Aza(4-ethoxyphenyl)methylene)inden-3-yl)(4-ethoxyphenyl)amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis likely involves Pd-catalyzed cross-coupling or condensation reactions, analogous to methods used for structurally similar aryl-amine derivatives. For example, PdCl₂(PPh₃)₂ with PCy₃ as a ligand in DMF/K₂CO₃ systems has been effective for coupling ethoxyphenyl moieties (as seen in quinoline syntheses) . Key parameters include:

- Temperature: 80–100°C for 12–24 hours.

- Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) .

Table 1: Example Reaction Conditions

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | DMF | 80 | 65–70 |

| Pd(OAc)₂/Cy3P | Toluene | 100 | 55–60 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR : Focus on the indenyl proton environment (δ 6.5–7.5 ppm for aromatic protons) and the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂). The amine proton (if not protonated) may appear as a broad singlet near δ 5–6 ppm .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH (3300–3500 cm⁻¹) confirm the aza-methylene and amine groups .

- Mass Spec : High-resolution ESI-MS should match the exact mass (calc. for C₃₀H₂₉ClN₂O₂: ~508.18 g/mol) .

Q. How does the hydrochloride salt form impact the compound’s stability under varying pH and storage conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 40°C for 14 days. Monitor via HPLC for decomposition products (e.g., free amine or ethoxyphenyl fragments) .

- Storage : Lyophilized salts stored at –20°C in amber vials show >95% stability over 6 months. Avoid aqueous solutions >pH 7 to prevent deprotonation .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Adopt a split-split-plot design with:

- Main Plots : Biological models (e.g., in vitro vs. in vivo).

- Subplots : Dosage ranges (e.g., 1–100 µM).

- Sub-subplots : Exposure times (24–72 hours) .

Use ANOVA to isolate variability sources. For example, if cytotoxicity conflicts arise, validate via orthogonal assays (MTT, apoptosis markers, and caspase-3 activation) .

Q. How can computational modeling predict the compound’s environmental fate, and what experimental validation is required?

- Methodological Answer :

- In Silico Tools : Use EPI Suite to estimate logP (hydrophobicity) and Biodegradation Probability (persistence). For example, a high logP (>4) suggests bioaccumulation risk .

- Validation : Perform OECD 301F biodegradation tests in activated sludge. Monitor parent compound and metabolites via LC-MS/MS over 28 days .

Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Enzyme Assays : Use recombinant CYP3A4/2D6 isoforms with NADPH regeneration systems. Measure metabolite formation (e.g., hydroxylated derivatives) via UPLC-QTOF .

- Docking Studies : AutoDock Vina can model binding to the heme active site. Prioritize residues (e.g., Phe304, Leu294) for mutagenesis validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- DFT Calculations : Optimize the structure at the B3LYP/6-31G(d) level and compute shifts with GIAO (Gauge-Including Atomic Orbital) methods. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

- Experimental Adjustments : Re-record NMR in deuterated DMSO (if H-bonding distorts shifts) or use NOESY to confirm spatial proximity of protons .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.